[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride
Description
Properties
Molecular Formula |
C6H13ClN4O |
|---|---|
Molecular Weight |
192.65 g/mol |
IUPAC Name |
[1-(3-aminopropyl)triazol-4-yl]methanol;hydrochloride |
InChI |
InChI=1S/C6H12N4O.ClH/c7-2-1-3-10-4-6(5-11)8-9-10;/h4,11H,1-3,5,7H2;1H |
InChI Key |
LGSIYTIXJBLGFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=NN1CCCN)CO.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The CuAAC reaction forms the triazole core via regioselective coupling of a terminal alkyne (e.g., propargyl alcohol derivatives) and an azide (e.g., 3-azidopropylamine). The reaction proceeds under mild conditions with Cu(I) catalysts, yielding the 1,4-disubstituted triazole regioisomer exclusively.
Synthetic Protocol
Reagents :
- Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
- Sodium ascorbate (reducing agent)
- Solvent: 1:1 tert-butanol/water (v/v)
- Dissolve the alkyne (0.34 mmol) and azide (0.37 mmol) in tert-butanol/water.
- Add CuSO₄·5H₂O (0.07 mmol) and sodium ascorbate (0.14 mmol).
- Stir at room temperature until completion (monitored by TLC).
- Remove solvents under reduced pressure and purify via column chromatography (silica gel, 0–5% methanol in dichloromethane).
Yield : 52–98% (dependent on substituents and purification efficiency).
Optimization Parameters
| Parameter | Optimal Condition | Impact on Reaction Efficiency |
|---|---|---|
| Catalyst Loading | 10–20 mol% Cu(I) | Higher loading accelerates kinetics but risks byproduct formation. |
| Solvent System | tert-Butanol/water | Enhances solubility of polar intermediates and stabilizes Cu(I). |
| Temperature | 25–30°C | Room temperature minimizes side reactions. |
Hydrochloride Salt Formation
Protocol for Salt Preparation
Starting Material : [1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol (free base)
Reagents :
- Hydrochloric acid (concentrated or gaseous HCl)
- Ethanol or methanol (solvent)
- Dissolve the free base in ethanol (5–10 mL/g).
- Add concentrated HCl dropwise at 0–5°C until pH ≤ 2.
- Stir for 1–2 hours, then evaporate under reduced pressure.
- Recrystallize from ethanol/diethyl ether to obtain the hydrochloride salt.
Yield : >90% (typical for amine hydrochlorides).
Critical Analysis of Synthetic Routes
Regioselectivity Control
Industrial Scalability Considerations
While no industrial-scale data exists for this specific compound, continuous flow reactors with immobilized Cu catalysts (e.g., Cu-on-charcoal) are reported for analogous triazoles, offering improved safety and yield. Key parameters for scalability include:
- Residence Time : 10–30 minutes
- Catalyst Reusability : >5 cycles without significant activity loss.
Characterization Data
| Technique | Key Observations (Free Base) |
|---|---|
| ¹H NMR (400 MHz, D₂O) | δ 7.72 (s, 1H, triazole-H), 4.61 (s, 2H, CH₂OH), 3.51 (t, 2H, CH₂NH₂), 2.90 (t, 2H, NCH₂). |
| IR (KBr) | 3350 cm⁻¹ (O–H stretch), 1600 cm⁻¹ (C=N triazole). |
| HRMS (ESI+) | m/z 157.1084 [M+H]⁺ (calc. 157.1083). |
Comparative Evaluation of Methods
| Method | Advantages | Limitations |
|---|---|---|
| CuAAC | High regioselectivity, mild conditions | Requires column purification |
| Hydrochloride Salt Formation | High purity, simple workup | Acid-sensitive substrates may degrade |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.
Reduction: Reduction reactions can convert the triazole ring to a more saturated form.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated triazole derivatives.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its triazole ring is a versatile scaffold in organic synthesis.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Triazole derivatives are known to inhibit enzymes like carbonic anhydrase .
Medicine: Triazole derivatives are explored for their antimicrobial, antifungal, and anticancer properties .
Industry: In the industrial sector, the compound is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of [1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to inhibition of enzyme activity . The compound may also interact with nucleic acids, affecting cellular processes.
Comparison with Similar Compounds
1H-1,2,3-Triazole: A basic triazole compound used in various chemical reactions.
1,2,4-Triazole: Another triazole isomer with different chemical properties and applications.
3-amino-1,2,4-triazole: A compound with similar structural features but different reactivity and applications.
Uniqueness: The uniqueness of [1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride lies in its specific functional groups, which confer distinct reactivity and potential applications. The presence of the amino and hydroxyl groups allows for diverse chemical modifications, making it a valuable compound in synthetic chemistry and drug development.
Biological Activity
[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride is a compound of interest due to its potential biological activities. This article provides an overview of its structural characteristics, biological effects, and relevant research findings.
Structural Characteristics
The molecular formula of [1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride is with a molecular weight of approximately 192.65 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.
Antifungal Activity
Recent studies have highlighted the antifungal properties of triazole derivatives, including [1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol. Triazoles are known to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. A study demonstrated that triazole derivatives exhibit significant antifungal activity against various strains, suggesting that modifications in the side chains can enhance efficacy against specific fungal pathogens .
Cytotoxicity and Cancer Research
The compound's potential cytotoxic effects have been explored in cancer research. Triazole derivatives have shown selective cytotoxicity towards cancer cells at nanomolar concentrations. For instance, related compounds have been observed to induce apoptosis in human leukemic T-cells . Although specific data on [1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride's cytotoxicity is limited, its structural analogs indicate a promising avenue for further investigation.
The mechanism through which triazole compounds exert their biological effects often involves the inhibition of key enzymes or pathways in target organisms or cells. For example, triazoles can interfere with microtubule dynamics in cancer cells by inhibiting mitotic spindle formation, leading to cell cycle arrest and apoptosis . This mechanism has been substantiated by various studies examining the effects of triazole derivatives on centrosome amplification in cancer cells.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
